molecular formula C15H17N5O2 B2955675 2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097895-03-7

2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2955675
CAS No.: 2097895-03-7
M. Wt: 299.334
InChI Key: IFBQJHFIZOEUEK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two methyl groups at positions 2 and 3. The 6-position is functionalized with a pyrrolidin-3-yloxy group, which is further modified by a pyrimidine-2-carbonyl moiety.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-10-8-13(19-11(2)18-10)22-12-4-7-20(9-12)15(21)14-16-5-3-6-17-14/h3,5-6,8,12H,4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBQJHFIZOEUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the dimethyl groups through alkylation reactions. The pyrrolidinyl moiety can be attached via nucleophilic substitution reactions, where the pyrimidine-2-carbonyl group acts as an electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the pyrrolidinyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrolidinyl rings.

Scientific Research Applications

2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Product ID Notes
2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Not explicitly provided (estimated: ~C₁₇H₂₀N₆O₃) ~380 (estimated) Pyrimidine core, methyl groups, pyrrolidinyl ether, amide linkage N/A Target compound; no commercial data available in evidence
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid C₆H₈BNO₃ 152.81 Dihydropyridine, boronic acid CDS021416 Boronic acid suggests utility in Suzuki-Miyaura cross-coupling reactions
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide compound with 4-methylmorpholine C₂₄H₂₇N₅O₂S 449.07 Dihydropyridine, cyano, mercapto, carboxamide, morpholine R434205 Complex structure with potential pharmacological relevance (e.g., calcium channel modulation)

Key Observations:

Structural Differences: The target compound’s pyrimidine core distinguishes it from the dihydropyridine derivatives listed in . Dihydropyridines are known for roles in cardiovascular therapeutics (e.g., calcium channel blockers), whereas pyrimidines are more commonly associated with nucleobase analogs or kinase inhibitors.

Functional Group Implications :

  • The pyrrolidinyl-oxy-pyrimidine substituent in the target compound introduces conformational rigidity and hydrogen-bonding capacity, contrasting with the planar dihydropyridine systems in the compared compounds.
  • The 4-methylmorpholine in R434205 adds basicity and solubility, whereas the target compound’s pyrimidine-2-carbonyl group may enhance π-π stacking interactions.

Commercial and Safety Data: The target compound lacks commercial identifiers in the evidence, suggesting it may be a novel or niche research chemical.

Research Findings and Gaps

  • Synthetic Utility : The boronic acid derivative (CDS021416) is likely used in cross-coupling reactions, whereas the target compound’s synthesis would require multi-step functionalization of pyrimidine and pyrrolidine precursors.
  • Pharmacological Potential: R434205’s dihydropyridine-carboxamide structure aligns with known antihypertensive agents, while the target compound’s dual pyrimidine motifs could target enzymes like dihydrofolate reductase or kinases.
  • Limitations : Direct comparisons are hindered by the absence of data on the target compound’s bioactivity, solubility, or stability. Further studies are needed to elucidate its applications.

Biological Activity

2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 298.3397 g/mol
  • CAS Number : 2097913-13-6

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine. The compound was evaluated for its inhibitory activity on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 1: IC50_{50} Values of Pyrimidine Derivatives Against COX Enzymes

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidineTBDTBD
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
CelecoxibTBD0.04 ± 0.01

The inhibition of COX enzymes is significant as it correlates with reduced production of prostaglandins, which are mediators of inflammation.

Anticancer Activity

Pyrimidine derivatives have also been studied for their anticancer potential. Research indicates that certain modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Anticancer Activity Evaluation
A study conducted on a series of pyrimidine derivatives demonstrated that several compounds exhibited significant cytotoxic effects against A431 vulvar epidermal carcinoma cells, with IC50_{50} values ranging from low micromolar concentrations.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-donating groups and specific structural configurations has been linked to enhanced activity against COX enzymes and cancer cell lines.

Key Findings:

  • Electron-donating substituents on the pyrimidine ring tend to increase anti-inflammatory activity.
  • Alkyl and aryl substitutions can significantly affect the compound's lipophilicity and cellular uptake, influencing its overall efficacy.

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